Cas no 1566822-91-0 (3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one)

3-Amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative featuring an amino group at the 3-position and a hydroxyethoxyethyl substituent at the 1-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of biologically active molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling further derivatization for drug discovery applications. Its bromine moiety offers a handle for cross-coupling reactions, while the dihydropyridinone core is a common pharmacophore in therapeutic agents. The compound's structural features make it suitable for exploring structure-activity relationships in targeted drug design.
3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one structure
1566822-91-0 structure
Product Name:3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one
CAS No:1566822-91-0
MF:C9H13BrN2O3
MW:277.115121603012
CID:6252472
PubChem ID:103961897
Update Time:2025-05-28

3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one
    • EN300-1106772
    • 1566822-91-0
    • 3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
    • Inchi: 1S/C9H13BrN2O3/c10-7-5-12(1-3-15-4-2-13)6-8(11)9(7)14/h5-6,13H,1-4,11H2
    • InChI Key: JLTGCKFGLZCKMU-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=CN(C=1)CCOCCO)N)=O

Computed Properties

  • Exact Mass: 276.01095g/mol
  • Monoisotopic Mass: 276.01095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 75.8Ų

3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106772-0.05g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1106772-0.1g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1106772-0.25g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1106772-0.5g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1106772-1.0g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0
1g
$1414.0 2023-06-10
Enamine
EN300-1106772-2.5g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1106772-5.0g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0
5g
$4102.0 2023-06-10
Enamine
EN300-1106772-10.0g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0
10g
$6082.0 2023-06-10
Enamine
EN300-1106772-1g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
1g
$986.0 2023-10-27
Enamine
EN300-1106772-5g
3-amino-5-bromo-1-[2-(2-hydroxyethoxy)ethyl]-1,4-dihydropyridin-4-one
1566822-91-0 95%
5g
$2858.0 2023-10-27

Additional information on 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one

Comprehensive Overview of 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one (CAS No. 1566822-91-0)

The compound 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one (CAS No. 1566822-91-0) is a specialized heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a dihydropyridinone core, makes it a valuable intermediate for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Researchers are increasingly interested in this compound due to its bioactive properties and its role in modulating enzymatic activity.

One of the key features of 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one is its brominated aromatic ring, which enhances its reactivity in cross-coupling reactions, a topic of high interest in modern synthetic chemistry. The presence of the hydroxyethoxy side chain further increases its solubility in polar solvents, making it suitable for aqueous-phase reactions. This property aligns with the growing demand for green chemistry solutions, as researchers seek to minimize the use of hazardous organic solvents.

In recent years, the scientific community has focused on the application of dihydropyridinone derivatives in cancer research, particularly in targeting protein kinases. The 3-amino-5-bromo substitution pattern in this compound suggests potential utility in designing selective kinase inhibitors, a hot topic in precision medicine. Additionally, its structural similarity to known pharmacophores has sparked interest in its use for neurodegenerative disease research, another area with high search volume in academic and pharmaceutical circles.

The synthesis of 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one typically involves multi-step organic transformations, including halogenation and N-alkylation reactions. These processes are frequently searched by synthetic chemists looking for efficient methodologies to construct complex nitrogen-containing heterocycles. The compound's CAS No. 1566822-91-0 serves as a crucial identifier in chemical databases, helping researchers quickly access its physical and chemical properties.

From a drug discovery perspective, the amino and hydroxy functional groups present in this molecule offer multiple sites for further derivatization, a feature highly valued in medicinal chemistry. This adaptability makes it a promising scaffold for developing small molecule therapeutics, particularly in addressing unmet medical needs. The compound's potential in structure-activity relationship (SAR) studies is another reason for its growing popularity among pharmaceutical researchers.

Quality control of 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one requires advanced analytical techniques such as HPLC and mass spectrometry, topics frequently searched by quality assurance professionals. The compound's stability under various conditions is also a subject of ongoing research, particularly for those developing formulation strategies for potential drug candidates derived from this scaffold.

In the context of intellectual property landscape, CAS No. 1566822-91-0 has appeared in several patent applications, indicating its commercial potential in the pharmaceutical industry. This aligns with current trends in patent analytics, where researchers and companies actively monitor novel chemical entities for development opportunities. The compound's structural features make it a candidate for fragment-based drug design, an approach gaining traction in modern drug discovery programs.

Environmental and safety considerations for handling 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended when working with this chemical, a topic of constant interest in laboratory safety forums and training materials.

The future research directions for 3-amino-5-bromo-1-2-(2-hydroxyethoxy)ethyl-1,4-dihydropyridin-4-one may include exploration of its biological activity profile through high-throughput screening, a methodology dominating current drug discovery workflows. Its potential as a chemical probe for studying biological pathways also makes it relevant to systems biology research, an area experiencing rapid growth in the life sciences sector.

For researchers sourcing this compound, CAS No. 1566822-91-0 serves as the critical identifier across chemical catalogs and supply chain platforms. The availability of this material from specialty chemical providers supports its continued investigation in academic and industrial laboratories worldwide, particularly in regions with strong biotechnology sectors.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.